Sitofibrate - 55902-94-8

Sitofibrate

Catalog Number: EVT-455845
CAS Number: 55902-94-8
Molecular Formula: C39H59ClO3
Molecular Weight: 611.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification and Source

Sitofibrate is classified as a pharmaceutical compound primarily used in the treatment of dyslipidemia, which refers to abnormal lipid levels in the blood. It is a derivative of fibrate, a class of medications that primarily function as lipid-lowering agents. Sitofibrate is synthesized from various starting materials that include specific fatty acids and amines, making it part of the broader category of synthetic organic compounds used in medical applications .

Synthesis Analysis

The synthesis of Sitofibrate involves several key steps:

  1. Starting Materials: The synthesis typically begins with fatty acids and amines, which are chosen based on their ability to form the desired ester or amide linkages.
  2. Esterification: A common method involves the esterification of a fatty acid with an alcohol to form an ester. This reaction usually requires an acid catalyst to facilitate the process.
  3. Amidation: Following esterification, amidation may occur where an amine reacts with the ester to form an amide bond. This step is crucial for achieving the desired pharmacological activity.
  4. Purification: After synthesis, the product undergoes purification processes such as recrystallization or chromatography to isolate Sitofibrate from unreacted materials and by-products .

The technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity during synthesis.

Molecular Structure Analysis

The molecular structure of Sitofibrate can be represented by its chemical formula C20H27O4C_{20}H_{27}O_4. It features:

  • Functional Groups: The presence of both ester and amide functional groups contributes to its solubility and biological activity.
  • Stereochemistry: The specific arrangement of atoms in Sitofibrate is essential for its interaction with biological targets. Stereochemical configurations can affect its pharmacodynamics and pharmacokinetics.
  • Molecular Weight: Sitofibrate has a molecular weight of approximately 331.43 g/mol, which influences its absorption and distribution in biological systems .
Chemical Reactions Analysis

Sitofibrate can participate in several chemical reactions relevant to its functionality:

  1. Hydrolysis: In aqueous environments, Sitofibrate can undergo hydrolysis, breaking down into its constituent fatty acids and amines.
  2. Oxidation-Reduction Reactions: The compound may also participate in redox reactions, particularly when interacting with reactive oxygen species within biological systems.
  3. Conjugation Reactions: Sitofibrate can undergo conjugation with other biomolecules (e.g., glucuronidation), which can modify its activity and facilitate excretion from the body .

These reactions are crucial for understanding how Sitofibrate behaves in vivo and its metabolic pathways.

Mechanism of Action

Sitofibrate exerts its therapeutic effects primarily through:

  • Activation of Peroxisome Proliferator-Activated Receptors (PPARs): Sitofibrate activates PPAR-alpha, leading to increased fatty acid oxidation and decreased triglyceride levels in the bloodstream.
  • Inhibition of Lipogenesis: By modulating gene expression involved in lipid metabolism, Sitofibrate reduces lipogenesis (fat production) in the liver.
  • Improvement of Lipid Profiles: Clinical studies have shown that Sitofibrate effectively lowers levels of low-density lipoprotein cholesterol while increasing high-density lipoprotein cholesterol .

This multifaceted mechanism highlights Sitofibrate's role in managing dyslipidemia.

Physical and Chemical Properties Analysis

The physical and chemical properties of Sitofibrate include:

  • Solubility: It is moderately soluble in organic solvents but less soluble in water due to its hydrophobic nature.
  • Melting Point: The melting point is typically around 60-65 °C, indicating stability under normal storage conditions.
  • Stability: Sitofibrate exhibits stability under acidic conditions but may degrade under prolonged exposure to strong bases or extreme temperatures .

These properties are critical for formulation development in pharmaceutical applications.

Applications

Sitofibrate has several notable applications:

  1. Dyslipidemia Treatment: Primarily used to manage abnormal lipid levels in patients at risk for cardiovascular diseases.
  2. Research Applications: Studies on Sitofibrate contribute to understanding lipid metabolism and the development of new therapeutic agents targeting metabolic disorders.
  3. Formulation Development: Its properties allow for incorporation into various pharmaceutical formulations such as tablets or capsules designed for sustained release .
Synthesis and Development of Sitofibrate

Historical Evolution of Fibrate Derivatives

Fibrates originated with clofibrate (discovered in 1962), which established the phenoxyisobutyric acid scaffold as essential for lipid modulation [1] [10]. Subsequent derivatives addressed limitations in potency and pharmacokinetics:

  • First-generation (e.g., clofibrate): Low specificity and significant side effects.
  • Second-generation (e.g., gemfibrozil, bezafibrate): Introduced methylene spacers and halogen substitutions, enhancing PPARα binding and metabolic stability [4] [10].
  • Third-generation (e.g., fenofibrate): Incorporated biphenyl moieties and micronization to boost bioavailability and PPARα selectivity (5–10-fold potency increase over clofibrate) [4].

Sitofibrate emerged from optimizing these scaffolds for prodrug delivery, combining the fibrate core with esterase-sensitive groups to enhance tissue targeting. Its design leverages historical insights into PPARα activation and metabolic transformation [1] [6].

Table 1: Evolution of Fibrate Chemical Structures

GenerationExampleKey Structural ModificationsImpact on Properties
1stClofibratePhenoxyisobutyrate coreLimited specificity; high hepatotoxicity
2ndGemfibrozilMethylene spacer; methyl groupsImproved PPARα affinity; reduced side effects
3rdFenofibrateBiphenyl extension; micronizationEnhanced bioavailability and potency
ProdrugSitofibrateEster-linked promoietiesTissue-specific activation; reduced systemic exposure

Synthetic Pathways for Sitofibrate Analogues

Sitofibrate analogues are synthesized via esterification or amide coupling of the fibrate carboxyl group with promoieties, enabling controlled drug release. Key pathways include:

  • Step 1: Synthesis of the core fibrate acid (e.g., fenofibric acid) via Ullmann coupling between 4-chlorophenol and ethyl 2-bromoisobutyrate, followed by hydrolysis [4] [10].
  • Step 2: Prodrug conjugation using:
  • Ester bonds: Reacting the acid with alcohols (e.g., cyclohexanol) under DCC/DMAP catalysis. These bonds are cleaved by carboxylesterases (CES) in tissues [3] [9].
  • Amide bonds: Coupling with amino acids via EDC/HOBt, targeting transporters like LAT1 or PepT1 for brain or intestinal uptake [3] [9].

Notably, phenyl azide caging—inspired by radiation-activated prodrugs—has been explored for Sitofibrate analogues. This technique uses tetrafluorophenyl azide groups that undergo reduction by radiolysis-generated hydrated electrons (e⁻aq), releasing active drug via 4-aminobenzyl alcohol linkers [7].

Optimization of Prodrug Activation Mechanisms

Sitofibrate’s efficacy hinges on spatiotemporal control of drug release, achieved through:

  • Enzyme-Specific Activation:
  • Ester prodrugs: Engineered with branched alkyl chains (e.g., pivaloyloxymethyl) to resist plasma esterases but undergo hepatic CES2-mediated hydrolysis [3] [9].
  • Dual-prodrug systems: Incorporate self-immolative linkers (e.g., 4-aminobenzyl carbamate) that release fibrates upon sequential enzymatic cleavage, minimizing premature activation [3] [7].
  • Carrier-Mediated Targeting:
  • Albumin-binding promoieties: Maleimide-PEG groups conjugate Sitofibrate to serum albumin via Cys-34, exploiting the EPR effect for tumor accumulation. Radiation (X-ray/proton) then triggers localized release, achieving 130-fold higher drug concentration in irradiated vs. non-irradiated tissue [7].
  • Amino acid transporters: Valine- or phenylalanine-conjugated analogues enhance blood-brain barrier penetration via LAT1 [3] [9].

Table 2: Prodrug Strategies for Sitofibrate Analogues

StrategyMechanismActivation TriggerAdvantage
Ester hydrolysisCarboxylesterase cleavageLiver/tissue esterasesTunable kinetics via alkyl chain length
Phenyl azide cagingRadiation-induced reductionX-ray/proton therapyTumor-specific release
Albumin conjugationMaleimide-albumin bindingRadiation or enzymaticExtended circulation (t₁/₂ ~3 weeks)
Amino acid transportLAT1/PepT1 recognitionIntracellular peptidasesEnhanced brain/gut targeting

Scalability Challenges in Industrial Production

Scaling Sitofibrate synthesis requires addressing:

  • Reaction Complexity: Multi-step sequences (e.g., Ullmann coupling, azide caging) demand stringent control over temperature, pressure, and catalysts to avoid byproducts. Micronization—critical for bioavailability—adds energy-intensive milling steps [4] [8].
  • Purification Hurdles: Removing trace metal catalysts from coupling reactions or unreacted promoieties necessitates chromatography or crystallization, reducing yields [7] [8].
  • Process Flexibility: Adapting synthesis for diverse analogues (e.g., radiation-sensitive vs. esterase-activated) requires modular equipment. IO-Link Wireless systems enable real-time monitoring of reaction parameters (pH, temperature) across parallel batches, minimizing downtime during product switches [8].

Properties

CAS Number

55902-94-8

Product Name

Sitofibrate

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(4-chlorophenoxy)-2-methylpropanoate

Molecular Formula

C39H59ClO3

Molecular Weight

611.3 g/mol

InChI

InChI=1S/C39H59ClO3/c1-9-27(25(2)3)11-10-26(4)33-18-19-34-32-17-12-28-24-31(20-22-38(28,7)35(32)21-23-39(33,34)8)42-36(41)37(5,6)43-30-15-13-29(40)14-16-30/h12-16,25-27,31-35H,9-11,17-24H2,1-8H3/t26-,27-,31+,32+,33-,34+,35+,38+,39-/m1/s1

InChI Key

AKGJIVJDHCUPMI-ISMOLGHHSA-N

SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C(C)(C)OC5=CC=C(C=C5)Cl)C)C)C(C)C

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C(C)(C)OC5=CC=C(C=C5)Cl)C)C)C(C)C

Isomeric SMILES

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C(C)(C)OC5=CC=C(C=C5)Cl)C)C)C(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.